molecular formula C13H24N2O2 B2935547 tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate CAS No. 2228571-50-2

tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate

Cat. No.: B2935547
CAS No.: 2228571-50-2
M. Wt: 240.347
InChI Key: YUESIUMAIVLKEI-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate is a sophisticated bifunctional building block designed for advanced pharmaceutical research and drug discovery. This compound features a rigid bicyclo[4.2.1]nonane scaffold, a structure known for its influence on molecular conformation and its presence in various natural products, which can be critical for achieving specific interactions with biological targets . The 9-azabicyclo[4.2.1]nonane core is a valuable intermediate in constructing complex molecular architectures, similar to other nitrogen-containing bicyclic systems studied for their activity in the central nervous system . The presence of both a Boc-protected secondary amine and a primary amine on the scaffold provides exceptional synthetic versatility. The Boc (tert-butoxycarbonyl) group offers a robust means of protecting the bridgehead nitrogen, allowing for selective manipulation of the 2-position primary amine. This enables researchers to perform selective acylations, sulfonylations, or reductive aminations to introduce diverse pharmacophores. Subsequent facile deprotection of the Boc group unveils the secondary amine, which can be utilized for further derivatization or to form salt complexes, ultimately aiding in the synthesis of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This makes it a crucial reagent for medicinal chemists exploring new chemical entities, particularly in the development of central nervous system (CNS) agents, where rigid, three-dimensional structures are increasingly sought after to access underexplored biological space .

Properties

IUPAC Name

tert-butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-4-6-10(14)11(15)8-7-9/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUESIUMAIVLKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC(C1CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate typically involves the cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes. This reaction is catalyzed by a cobalt (I) acetylacetonate (Co(acac)₂) system in the presence of zinc and zinc iodide (Zn/ZnI₂). The reaction conditions are optimized to achieve high yields (79-95%) of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, particularly as a potential therapeutic agent for neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to nicotinic acetylcholine receptors, acting as an agonist. This interaction modulates neurotransmitter release and affects neuronal signaling pathways, making it a potential candidate for treating neurological disorders .

Comparison with Similar Compounds

Bicyclo Ring Systems

  • Bicyclo[4.2.1]nonane vs. Bicyclo[3.3.1]nonane: The [4.2.1] framework (e.g., in the target compound) has a larger ring system compared to [3.3.1] analogs (e.g., tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate, CAS 941295-31-4).
  • Diaza vs. Azabicyclo Systems: Compounds like tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS 1312456-05-5) feature an additional nitrogen atom in the 3-position, increasing hydrogen-bonding capacity and altering basicity compared to the mono-aza target compound .

Substituent Effects

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Properties/Applications Reference
tert-Butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate 2-oxo C₁₃H₂₁NO₃ 239.31 Higher electrophilicity; used in ketone-based coupling reactions
tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate 3-oxo C₁₂H₂₁NO₃ 227.30 Intermediate for FGFR kinase inhibitors
tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate 4-oxo, 3-NH C₁₂H₂₁N₂O₃ 240.30 Enhanced solubility; pharmacological scaffold

Biological Activity

tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, including its mechanism of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H21N O3, with a molecular weight of 239.31 g/mol. The compound features a bicyclic structure that allows it to interact with various biological targets.

The primary mechanism of action for this compound involves its role as an agonist at nicotinic acetylcholine receptors (nAChRs). This interaction modulates neurotransmitter release and neuronal signaling pathways, which may have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Neurotransmitter Modulation : By acting on nAChRs, the compound influences neurotransmitter release, which is crucial for synaptic plasticity and cognitive function.
  • Potential Antinociceptive Effects : Some studies suggest that derivatives of this compound may exhibit pain-relieving properties through modulation of pain pathways in the central nervous system .

Synthesis Methods

The synthesis of this compound typically involves cycloaddition reactions using N-carbocholesteroxyazepine and terminal alkynes, catalyzed by cobalt(I) acetylacetonate in the presence of zinc . The yields range from 79% to 95%, indicating efficient synthetic routes.

Table: Summary of Synthesis Conditions

Reaction TypeCatalystYield (%)
CycloadditionCo(acac)₂ + Zn/ZnI₂79 - 95
OxidationKMnO₄ or H₂O₂Variable
ReductionLiAlH₄ or NaBH₄Variable
SubstitutionAmines or alcohols (acid/base)Variable

Case Studies

  • Neuropharmacological Studies : Research has demonstrated that compounds similar to this compound can enhance cognitive functions in animal models by improving cholinergic signaling, which is crucial for memory and learning processes .
  • Pain Management Research : A study indicated that derivatives can modulate pain pathways effectively, suggesting potential use in developing analgesics targeting nAChRs .
  • Pharmacokinetics and Toxicology : Preliminary studies on the pharmacokinetics of this compound show favorable absorption and distribution characteristics, though detailed toxicological profiles are still under investigation to ensure safety for therapeutic use .

Q & A

Q. What are the key considerations for the safe handling and storage of tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate?

  • Methodological Answer : Safe handling requires personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact . Store the compound in tightly sealed containers under refrigeration (2–8°C) to maintain stability, placed in a well-ventilated area away from ignition sources. Avoid dust formation by handling in a fume hood. Spills should be managed with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodological Answer : Use high-resolution NMR (1H, 13C, DEPT-135) to confirm proton/carbon environments and detect stereochemical features. Mass spectrometry (ESI-TOF or HRMS) verifies molecular weight and purity. For absolute configuration, employ X-ray crystallography with SHELXL for refinement, leveraging the rigid bicyclic core for high-quality diffraction data . IR spectroscopy can identify functional groups like the Boc carbonyl (C=O stretch at ~1680–1720 cm⁻¹) .

Q. How is the Boc (tert-butoxycarbonyl) group strategically utilized in synthesizing this compound?

  • Methodological Answer : The Boc group protects the amine during synthesis to prevent undesired side reactions. Introduce it via reaction with di-tert-butyl dicarbonate in anhydrous dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine) at 0–25°C. Deprotection is achieved with TFA (trifluoroacetic acid) in dichloromethane, followed by neutralization with NaHCO3. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers optimize the Boc protection/deprotection steps to minimize side reactions in bicyclo[4.2.1]nonane systems?

  • Methodological Answer : Optimization Strategies :
  • Use anhydrous conditions and inert atmospheres (N2/Ar) to prevent hydrolysis of the Boc group.
  • Adjust stoichiometry (1.2:1 ratio of Boc anhydride to amine) for complete conversion.
  • Purify intermediates via flash chromatography (gradient elution with 10–30% ethyl acetate in hexane) to remove unreacted starting materials.
  • For deprotection, employ microwave-assisted TFA cleavage (50°C, 30 min) to reduce reaction time and byproduct formation .

Q. What experimental and computational approaches resolve stereochemical ambiguities in bicyclo[4.2.1]nonane derivatives?

  • Methodological Answer :
  • NOESY NMR : Correlates spatial proximity of protons to infer ring junction stereochemistry.
  • X-ray Crystallography : Use SHELXD for phase solution and SHELXL for refinement to assign absolute configuration definitively .
  • DFT Calculations : Compare experimental NMR shifts with computed spectra (Gaussian 16, B3LYP/6-31G*) for energy-minimized conformers. Cross-validate with chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers .

Q. How does the steric environment of the bicyclo[4.2.1]nonane core influence the reactivity of the 2-amino group?

  • Methodological Answer : The rigid bicyclic structure restricts lone-pair orientation of the amine, reducing nucleophilicity. Kinetic Studies : Compare acylation rates (e.g., with acetic anhydride) against linear analogs using UV-Vis or LC-MS. Computational Analysis : Perform MD simulations (Amber22) to quantify steric hindrance via steric maps. Reactivity can be enhanced under high-pressure conditions (1–3 kbar) or microwave irradiation to overcome steric barriers .

Q. What strategies mitigate contradictions in solubility and stability data for azabicyclo derivatives?

  • Methodological Answer :
  • Solubility : Test in aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM, chloroform). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For conflicting reports, validate via controlled crystallization (slow evaporation in ethanol/water) to isolate stable polymorphs .

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